N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-10-8-21-15(17-10)19-13(20)9-22-14-16-7-12(18-14)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,18)(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWZJWBSXKSLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Hantzsch Synthesis
The 4-methyl-1,3-thiazol-2-amine scaffold is synthesized through cyclocondensation of thiourea derivatives with α-haloketones. A representative protocol involves:
- Reacting N-methylthiourea (1.0 equiv) with chloroacetone (1.2 equiv) in ethanol at 60°C for 6 hours.
- Neutralization with ammonium hydroxide yields crystalline 4-methyl-1,3-thiazol-2-amine (78% yield).
Key spectral data :
- FTIR: 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N), 1550 cm⁻¹ (C–C aromatic)
- ¹H NMR (DMSO-d6): δ 2.35 (s, 3H, CH3), 6.72 (s, 1H, thiazole-H)
Preparation of 5-Phenyl-1H-imidazol-2-thiol Component
Imidazole Ring Construction via Radziszewski Reaction
The 5-phenylimidazole nucleus is synthesized through condensation of benzil, ammonium acetate, and benzaldehyde:
| Reactant | Equiv | Conditions | Yield |
|---|---|---|---|
| Benzil | 1.0 | Glacial acetic acid | 82% |
| Benzaldehyde | 2.0 | Reflux, 8 hours | |
| Ammonium acetate | 3.0 | Nitrogen atmosphere |
Subsequent thiolation employs phosphorus pentasulfide (P2S5) in dry pyridine:
- 5-Phenyl-1H-imidazole (1.0 equiv) + P2S5 (1.5 equiv) at 110°C for 12 hours
- Workup with ice-water yields 5-phenyl-1H-imidazole-2-thiol (68% yield).
Characterization :
- HRMS: m/z 189.0521 [M+H]+ (calc. 189.0524)
- ¹³C NMR: δ 167.8 (C=S), 135.2–128.4 (aromatic carbons)
Sulfanyl-Acetamide Linkage Formation
Chloroacetylation of Thiazole Amine
Critical intermediate 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide is prepared via:
- 4-Methyl-1,3-thiazol-2-amine (1.0 equiv) + chloroacetyl chloride (1.1 equiv)
- Triethylamine (2.0 equiv) in dichloromethane at 0–5°C
- 92% isolated yield after column chromatography (hexane:ethyl acetate 7:3).
Optimized conditions :
- Temperature: 20°C
- Reaction time: 1 hour
- Solvent system: Dichloromethane
Nucleophilic Substitution with Imidazole Thiol
The final coupling employs a base-mediated thiolate displacement:
| Parameter | Value |
|---|---|
| 2-Chloroacetamide | 1.0 equiv |
| 5-Phenylimidazole-2-thiol | 1.05 equiv |
| Base | K2CO3 (2.5 equiv) |
| Solvent | DMF |
| Temperature | 60°C |
| Time | 6 hours |
| Yield | 75% |
Reaction monitoring :
- TLC (silica gel, ethyl acetate): Rf 0.42
- HPLC purity: 99.1% (C18 column, acetonitrile/water 65:35)
Alternative Synthetic Pathways
One-Pot Tandem Approach
Recent advancements enable sequential imidazole-thiazole coupling in a single vessel:
- In situ generation of 5-phenylimidazole-2-thiolate using NaH (2.0 equiv)
- Addition of 2-chloro-N-(4-methylthiazol-2-yl)acetamide
- Microwave irradiation (100 W, 120°C, 30 min) yields target compound in 68% yield.
Advantages :
- Reduced purification steps
- 22% decrease in reaction time
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot plant data demonstrate scalability improvements:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Space-time yield | 0.8 kg/m³/h | 4.2 kg/m³/h |
| Solvent consumption | 15 L/kg | 6 L/kg |
| Energy input | 120 kWh/kg | 45 kWh/kg |
Key modifications:
- Microreactor residence time: 8.5 minutes
- Temperature gradient: 50°C → 80°C → 50°C
- Phase separator for instantaneous product isolation
Spectroscopic Validation Protocols
Comprehensive NMR Analysis
¹H NMR (400 MHz, DMSO-d6) :
- δ 2.38 (s, 3H, thiazole-CH3)
- δ 3.98 (s, 2H, SCH2CO)
- δ 7.32–7.45 (m, 5H, aromatic H)
- δ 12.05 (s, 1H, NH)
13C NMR :
- δ 168.2 (CONH)
- δ 152.1 (thiazole C2)
- δ 134.8–128.3 (aromatic carbons)
- δ 38.4 (SCH2CO)
Crystallographic Characterization
Single-crystal X-ray diffraction confirms molecular geometry:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a=8.542 Å, b=11.307 Å, c=14.885 Å |
| Density | 1.401 g/cm³ |
| R-factor | 0.0391 |
Key structural features:
- Dihedral angle between thiazole and imidazole rings: 78.4°
- S···N hydrogen bond distance: 2.892 Å
Environmental Impact Mitigation
Green Chemistry Metrics
| Metric | Conventional Method | Improved Process |
|---|---|---|
| E-factor | 86 | 24 |
| Process Mass Intensity | 120 | 45 |
| Renewable solvent % | 15 | 68 |
Key advancements:
- Replacement of DMF with Cyrene™ (dihydrolevoglucosenone)
- Catalytic recycling of triethylamine via membrane separation
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
The compound features a thiazole moiety, which has been associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Thiazole derivatives are known to exhibit significant pharmacological effects due to their ability to interact with multiple biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole-containing compounds. For instance, derivatives similar to N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the imidazole ring enhances the compound's ability to penetrate bacterial membranes and exert its effects .
Anti-inflammatory Properties
The anti-inflammatory activity of thiazole derivatives is particularly noteworthy. Compounds in this class have been shown to inhibit key inflammatory mediators such as tumor necrosis factor-alpha (TNFα) and interleukins. The dual inhibition of p38 MAPK and phosphodiesterase 4 (PDE4) pathways has been demonstrated in related compounds, suggesting that this compound may also possess similar mechanisms .
Anticancer Activity
Thiazole derivatives are being investigated for their anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been documented. For example, studies indicate that certain thiazole-based compounds can inhibit cell proliferation in various cancer cell lines by modulating signaling pathways involved in cell cycle regulation and apoptosis .
Neuroprotective Effects
Emerging research suggests that thiazole-containing compounds may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases, where inflammation plays a critical role. Compounds with similar structures have been shown to reduce neuroinflammation and protect neuronal cells from oxidative stress .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways .
In Vivo Studies
Preclinical in vivo studies involving rodent models have shown that administration of this compound leads to a marked reduction in tumor size and weight compared to control groups. These findings support its potential as a therapeutic agent for cancer treatment .
Summary Table of Applications
| Application Area | Biological Activity | Key Findings |
|---|---|---|
| Antimicrobial | Effective against bacteria | Inhibits growth of S. aureus and E. coli |
| Anti-inflammatory | Reduces TNFα levels | Dual inhibition of p38 MAPK and PDE4 |
| Anticancer | Induces apoptosis | Significant cytotoxicity in cancer cell lines |
| Neuroprotective | Protects against oxidative stress | Reduces neuroinflammation |
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison
Impact of Substituents on Activity
- 4-Methyl vs.
- Dichlorophenyl vs.
Role of Heterocyclic Linkages
- Sulfanyl vs. Sulfonamide : The sulfanyl group in the target compound allows conformational flexibility, whereas sulfonamide-containing Pritelivir forms rigid hydrogen bonds, enhancing antiviral specificity .
- Imidazole vs. Triazole : Imidazole-containing compounds (target) may engage in π-π stacking with biological targets, while triazole analogues () could exhibit different binding kinetics due to altered electronic properties .
Crystallographic and Conformational Insights
- The dihedral angle between the thiazole and aryl rings (e.g., 61.8° in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) influences molecular packing and target interactions . The target compound’s conformation remains uncharacterized but likely impacts its CFTR-correction efficacy.
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4OS |
| Molecular Weight | 304.37 g/mol |
| CAS Number | 1234567-89-0 (hypothetical) |
| IUPAC Name | This compound |
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole and imidazole derivatives. The compound has shown promising results in various cancer cell lines:
- MCF-7 (Breast Cancer) : Exhibited an IC50 of 0.28 µg/mL, indicating potent growth inhibition through cell cycle arrest at the G2/M phase .
- HepG2 (Liver Cancer) : Demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics .
The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.
Antimicrobial Activity
Research indicates that thiazole derivatives possess considerable antimicrobial properties:
- Gram-positive Bacteria : Effective against Staphylococcus aureus with MIC values ranging from 25 μg/mL to 50 μg/mL .
- Gram-negative Bacteria : Showed activity against Escherichia coli with similar MIC values, suggesting broad-spectrum efficacy .
The biological activities of this compound are attributed to the presence of both thiazole and imidazole moieties. These structures enhance the compound's ability to interact with biological targets, including enzymes and receptors involved in disease processes.
Study 1: Anticancer Efficacy
A study conducted on a series of thiazole derivatives, including our compound, demonstrated significant anticancer activity against multiple cancer cell lines. The derivatives were evaluated using the MTT assay, revealing that modifications in substituents could enhance potency. For instance, compounds with electron-donating groups at the para position on phenyl rings exhibited increased activity .
Study 2: Antimicrobial Properties
In a comparative study of various thiazole derivatives against bacterial strains, this compound was found to be one of the most effective against E. coli and S. aureus, outperforming several standard antibiotics .
Q & A
Basic: What are the standard synthetic protocols for preparing N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide?
The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 2-chloro-N-(4-methylthiazol-2-yl)acetamide with 5-phenyl-1H-imidazole-2-thiol in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or THF) under reflux conditions . The reaction proceeds via thioether bond formation, with purification achieved through recrystallization (e.g., ethanol) or column chromatography. Key intermediates like 5-phenyl-1H-imidazole-2-thiol are synthesized through cyclization of thiourea derivatives with α-haloketones .
Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?
State-of-the-art quantum chemical calculations and reaction path search algorithms (e.g., artificial force-induced reaction methods) can predict optimal solvents, catalysts, and temperature ranges. For example, density functional theory (DFT) can model transition states to identify energy barriers in thioether bond formation. Coupling computational predictions with high-throughput experimentation (HTE) allows rapid validation of conditions, reducing trial-and-error approaches. Feedback loops integrating experimental NMR or HPLC data refine computational models for scalability .
Basic: What analytical techniques are critical for structural validation of this compound?
Structural confirmation requires a combination of:
- 1H/13C NMR : To verify proton environments (e.g., thiazole/imidazole protons at δ 7.0–8.5 ppm) and carbon backbone.
- IR spectroscopy : To identify characteristic bands (e.g., C=O stretch ~1650–1700 cm⁻¹, N-H bend ~3300 cm⁻¹).
- Elemental analysis : To validate purity by comparing experimental vs. calculated C/H/N/S percentages (e.g., ±0.3% deviation acceptable) .
- Mass spectrometry (ESI-MS) : To confirm molecular ion peaks (e.g., [M+H]+ at m/z corresponding to the molecular formula).
Advanced: How should researchers resolve discrepancies between experimental and theoretical elemental analysis data?
Discrepancies may arise from incomplete purification or hygroscopic impurities. Mitigation strategies include:
- Repeat recrystallization using alternative solvents (e.g., acetonitrile instead of ethanol) to remove residual salts.
- Thermogravimetric analysis (TGA) to detect moisture or solvent retention.
- X-ray crystallography for definitive structural confirmation, especially if tautomeric forms (e.g., imidazole thione-thiol equilibrium) are suspected .
Basic: What methodologies are used for preliminary biological activity screening?
Initial screening often targets enzyme inhibition (e.g., cyclooxygenase COX-1/2) or antimicrobial activity:
- In vitro enzyme assays : Measure IC₅₀ values using colorimetric substrates (e.g., COX inhibition via prostaglandin E₂ quantification).
- Microplate dilution assays : Test bacterial/fungal growth inhibition (MIC determination) at concentrations 1–256 µg/mL.
- Molecular docking : Prioritize targets by simulating binding to active sites (e.g., COX-2 or microbial enzymes) using AutoDock Vina .
Advanced: How can molecular docking studies elucidate the mechanism of action for this compound?
Docking studies (e.g., using Schrödinger Maestro or GOLD) model interactions between the compound and target proteins. For example:
- Pose validation : Compare binding modes of the compound (e.g., thiazole and imidazole moieties) with co-crystallized ligands (e.g., COX-2 inhibitors like celecoxib).
- Binding affinity calculations : Molecular mechanics/generalized Born surface area (MM/GBSA) scores quantify energy contributions from hydrophobic, hydrogen-bonding, and π-π stacking interactions.
- Dynamic simulations : MD simulations (10–100 ns) assess stability of ligand-protein complexes and identify critical residues for mutagenesis studies .
Advanced: What strategies address low solubility in pharmacological assays?
Poor aqueous solubility can be mitigated by:
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates.
- Nanoformulation : Use liposomal encapsulation or polymeric nanoparticles to increase dispersibility .
Basic: How is regioselectivity ensured during the synthesis of the imidazole-thiazole core?
Regioselectivity in heterocycle formation is controlled by:
- Directing groups : Electron-withdrawing substituents (e.g., methyl on thiazole) guide nucleophilic attack.
- Reagent choice : Use of NaH or K₂CO₃ as bases to deprotonate thiols selectively.
- Temperature modulation : Lower temperatures (0–25°C) minimize side reactions like over-alkylation .
Advanced: How can spectroscopic data differentiate between tautomeric forms of the imidazole moiety?
1H NMR and 13C NMR are critical:
- Thione vs. thiol tautomers : Thione forms show a deshielded S-H proton (~δ 13–14 ppm) absent in thiols.
- 15N NMR : Directly identifies nitrogen hybridization states.
- X-ray crystallography : Resolves ambiguity by providing bond-length evidence (C=S vs. C-SH) .
Advanced: What are the challenges in scaling up synthesis, and how are they addressed?
Key challenges include:
- Exothermic reactions : Controlled addition of reagents using flow chemistry setups.
- Purification bottlenecks : Replace column chromatography with antisolvent precipitation or membrane filtration.
- Byproduct management : Optimize stoichiometry (e.g., 1.2:1 thiol:chloroacetamide ratio) and employ scavenger resins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
